molecular formula C11H11F2NO3 B6334294 Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate CAS No. 1034000-36-6

Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate

Cat. No.: B6334294
CAS No.: 1034000-36-6
M. Wt: 243.21 g/mol
InChI Key: TZCLAZJPZGHFBN-MRVPVSSYSA-N
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Description

Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate is a chemical compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . This compound is known for its unique structure, which includes a chroman ring substituted with two fluorine atoms and a carbamate group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate typically involves the reaction of a chroman derivative with a carbamoylating agent. One common method is the reaction of the chroman derivative with methyl carbamate in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman oxides, while reduction can produce amines. Substitution reactions can result in various substituted chroman derivatives .

Scientific Research Applications

Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to the presence of fluorine atoms on the chroman ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl N-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2,4,8H,3,5H2,1H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCLAZJPZGHFBN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CC2=C(C(=CC(=C2)F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H]1CC2=C(C(=CC(=C2)F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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